2-(Dodecyloxy)-4-methylbenzaldehyde
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Overview
Description
2-(Dodecyloxy)-4-methylbenzaldehyde is an organic compound with the molecular formula C16H34O3 It is characterized by the presence of a dodecyloxy group and a methyl group attached to a benzaldehyde core
Preparation Methods
The synthesis of 2-(Dodecyloxy)-4-methylbenzaldehyde typically involves the reaction of 4-methylbenzaldehyde with dodecanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(Dodecyloxy)-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dodecyloxy group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Dodecyloxy)-4-methylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Dodecyloxy)-4-methylbenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The dodecyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity.
Comparison with Similar Compounds
2-(Dodecyloxy)-4-methylbenzaldehyde can be compared with other similar compounds such as:
2-(Dodecyloxy)benzonitrile: Exhibits liquid crystalline behavior and has applications in display technologies.
2-(Dodecyloxy)ethanol: Used as a surfactant and in the production of detergents. The uniqueness of this compound lies in its specific functional groups and their combined effects on its chemical and physical properties.
Properties
CAS No. |
138001-95-3 |
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Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-dodecoxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C20H32O2/c1-3-4-5-6-7-8-9-10-11-12-15-22-20-16-18(2)13-14-19(20)17-21/h13-14,16-17H,3-12,15H2,1-2H3 |
InChI Key |
RMYNQTHMLOPQEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=CC(=C1)C)C=O |
Origin of Product |
United States |
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